molecular formula C11H15NO2 B14665596 Morpholine, 4-hydroxy-3-methyl-2-phenyl- CAS No. 38234-04-7

Morpholine, 4-hydroxy-3-methyl-2-phenyl-

Cat. No.: B14665596
CAS No.: 38234-04-7
M. Wt: 193.24 g/mol
InChI Key: UCYFMGUFQWAMGX-UHFFFAOYSA-N
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Description

Morpholine, 4-hydroxy-3-methyl-2-phenyl- is a chemical compound that belongs to the morpholine family. Morpholine itself is a heterocyclic amine featuring both amine and ether functional groups. The compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Morpholine, 4-hydroxy-3-methyl-2-phenyl- can be synthesized through several methods. One common approach involves the reaction of 4-hydroxy-3-methyl-2-phenylacetaldehyde with morpholine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of morpholine derivatives often involves the dehydration of diethanolamine with concentrated sulfuric acid . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-hydroxy-3-methyl-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for chlorination reactions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Morpholine, 4-hydroxy-3-methyl-2-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of morpholine, 4-hydroxy-3-methyl-2-phenyl- involves its interaction with specific molecular targets. It acts as an irreversible tyrosine-kinase inhibitor with activity against HER-2, EGFR, and ErbB-4 . This inhibition disrupts signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog with similar structural features but lacking the hydroxy, methyl, and phenyl groups.

    Piperidine: Another heterocyclic amine with similar properties but different reactivity due to the absence of the ether oxygen.

Uniqueness

Morpholine, 4-hydroxy-3-methyl-2-phenyl- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxy, methyl, and phenyl groups enhances its versatility in various applications compared to simpler analogs like morpholine and piperidine.

Properties

CAS No.

38234-04-7

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

4-hydroxy-3-methyl-2-phenylmorpholine

InChI

InChI=1S/C11H15NO2/c1-9-11(14-8-7-12(9)13)10-5-3-2-4-6-10/h2-6,9,11,13H,7-8H2,1H3

InChI Key

UCYFMGUFQWAMGX-UHFFFAOYSA-N

Canonical SMILES

CC1C(OCCN1O)C2=CC=CC=C2

Origin of Product

United States

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